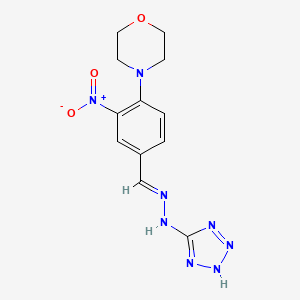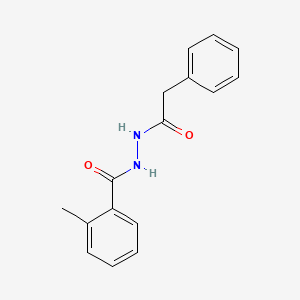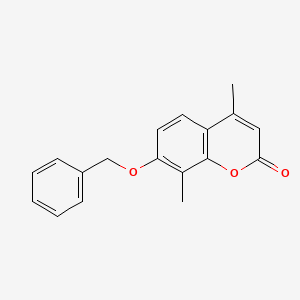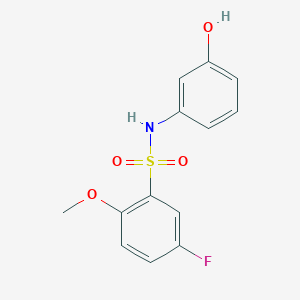
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone, also known as MNTH, is a compound that has been extensively studied for its potential applications in scientific research. It is a tetrazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has a number of advantages for lab experiments. It is stable and easy to handle, making it a good candidate for in vitro studies. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to have low toxicity in animal studies, making it a potential candidate for in vivo studies. However, 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has limitations as well. Its solubility in water is limited, which may limit its use in some experiments. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
For the study of 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone include further investigation of its anti-tumor and anti-inflammatory properties, as well as optimization of its pharmacokinetic properties for therapeutic use.
Métodos De Síntesis
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has been synthesized using various methods, including the reaction of 4-(4-morpholinyl)-3-nitrobenzaldehyde with hydrazine hydrate and sodium azide. Another method involves the reaction of 4-(4-morpholinyl)-3-nitrobenzaldehyde with hydrazine hydrate and sodium nitrite. The product is then treated with tetrazole to form 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone. The synthesis of 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone is a multi-step process that requires careful handling and purification.
Aplicaciones Científicas De Investigación
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor activity, making it a potential candidate for cancer treatment. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8O3/c21-20(22)11-7-9(8-13-14-12-15-17-18-16-12)1-2-10(11)19-3-5-23-6-4-19/h1-2,7-8H,3-6H2,(H2,14,15,16,17,18)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPXTFASIIVIRC-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NNC3=NNN=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/NC3=NNN=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)

![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)


![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)